![molecular formula C9H9N3O3 B1462455 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-59-2](/img/structure/B1462455.png)
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Anticancer Activity
Pyrido[2,3-d]pyrimidines have shown promise as anticancer agents due to their ability to target various cancer-related pathways. They can inhibit key enzymes like tyrosine kinases, which are crucial in cell signaling and proliferation . The derivatives of pyrido[2,3-d]pyrimidines, including the 5-methoxy-1-methyl variant, may serve as potent inhibitors for a range of kinases implicated in cancer progression.
Antimicrobial Properties
These compounds also exhibit antimicrobial activities, which make them valuable in the development of new antibiotics. Their structural framework allows for the disruption of bacterial cell processes, potentially leading to the synthesis of novel antimicrobial drugs .
CNS Depressive Effects
The central nervous system (CNS) depressive effects of pyrido[2,3-d]pyrimidines suggest their potential use in treating conditions like anxiety and insomnia. By modulating neurotransmitter activity, they could provide a basis for developing new sedatives .
Anticonvulsant Applications
As anticonvulsants, pyrido[2,3-d]pyrimidines could be used to manage seizures. Their ability to stabilize neuronal firing rates may be harnessed to create more effective treatments for epilepsy and other seizure disorders .
Anti-inflammatory and Analgesic Uses
These compounds have demonstrated anti-inflammatory and analgesic properties, indicating their use in pain management and inflammation control. They could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Hypotensive Effects
Pyrido[2,3-d]pyrimidines have hypotensive properties, making them candidates for blood pressure management medications. Their vascular activity could be key in treating hypertension and associated cardiovascular diseases .
Mechanism of Action
- These enzymes play a crucial role in cell signaling and are involved in cell growth, differentiation, and survival. Ligand binding activates TKs, leading to downstream signaling pathways .
Mode of Action:
The compound interacts with its targets through the following mechanisms:
- 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione acts as an inhibitor, disrupting the activity of specific enzymes or receptors. For example, it may inhibit tyrosine kinase activity, disrupting cell signaling pathways .
Biochemical Pathways:
The affected pathways include:
- Inhibition of phosphatidylinositol-3 kinase (PI3K) disrupts this pathway, impacting cell survival, growth, and metabolism. The compound may modulate extracellular regulated protein kinases (ERKs), affecting cell proliferation and differentiation .
Result of Action:
- The compound’s inhibition of specific kinases disrupts cell signaling cascades, affecting cell growth, survival, and differentiation. It may induce apoptosis (programmed cell death) or alter cell cycle progression, impacting tumor growth .
Action Environment:
- External conditions (e.g., pH, temperature, co-administered drugs) influence the compound’s efficacy and stability. Consider interactions with other medications or environmental factors.
Future Directions
The future directions in the research of pyrido[2,3-d]pyrimidines include the design of new selective, effective, and safe anticancer agents . The development of new synthesis methods and the further evaluation of their chemical properties and biological activity are rapidly growing areas of organic synthesis .
properties
IUPAC Name |
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-7-6(8(13)11-9(12)14)5(15-2)3-4-10-7/h3-4H,1-2H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNGDJPRJJPTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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